5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine
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Overview
Description
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position, a phenyl group at the 2-position, and a piperidin-1-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions:
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorine atom and other substituents on the pyrimidine ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases or other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-piperidin-1-yl-pyrimidine: Lacks the chlorine atom at the 5-position.
5-Chloro-2-phenyl-pyrimidine: Lacks the piperidin-1-yl group at the 4-position.
5-Chloro-4-piperidin-1-yl-pyrimidine: Lacks the phenyl group at the 2-position.
Uniqueness
5-Chloro-2-phenyl-4-piperidin-1-yl-pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom, phenyl group, and piperidin-1-yl group allows for unique interactions with molecular targets, potentially leading to distinct pharmacological effects.
Properties
CAS No. |
26740-79-4 |
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Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
5-chloro-2-phenyl-4-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C15H16ClN3/c16-13-11-17-14(12-7-3-1-4-8-12)18-15(13)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
WQFOMLXQKFSANH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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